4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1-isopropyl-1H-pyrazole-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at low temperatures to prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: The major product is 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid.
Reduction Reactions: The major product is 4-Bromo-1-isopropyl-1H-pyrazole-3-methanol.
Scientific Research Applications
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity . The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: This compound lacks the isopropyl and aldehyde groups, making it less versatile in certain synthetic applications.
1-Isopropyl-1H-pyrazole-3-carbaldehyde: This compound lacks the bromine atom, which reduces its reactivity in substitution reactions.
Uniqueness
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which provide a combination of reactivity and binding affinity that is valuable in various chemical and biological applications .
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |
InChI Key |
WBDCDCSOCNWESB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C=O)Br |
Origin of Product |
United States |
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